molecular formula C17H23NO5 B13634021 Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B13634021
M. Wt: 321.4 g/mol
InChI Key: HMAXDKCSXKNKKD-QWHCGFSZSA-N
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Description

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2-methoxy-phenyl substituent at the 4-position of the pyrrolidine ring. The trans configuration indicates that the carboxyl group at position 3 and the aryl group at position 4 are on opposite faces of the pyrrolidine ring. This structural arrangement influences the compound’s stereoelectronic properties, making it valuable in medicinal chemistry and peptide synthesis .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

(3S,4R)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-12(13(10-18)15(19)20)11-7-5-6-8-14(11)22-4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13+/m0/s1

InChI Key

HMAXDKCSXKNKKD-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid generally follows a multi-step organic synthesis route involving:

  • Construction of the pyrrolidine ring with appropriate substitution.
  • Introduction of the 2-methoxyphenyl group at the 4-position.
  • Installation of the tert-butoxycarbonyl (Boc) protective group on the nitrogen.
  • Control of stereochemistry to obtain the trans-configuration at the 3 and 4 positions.
  • Purification to achieve high stereochemical and chemical purity.

Key Synthetic Steps

Pyrrolidine Ring Formation and Substitution

One common approach involves starting with a pyrrolidine-3-carboxylic acid or its derivatives, followed by functionalization at the 4-position with a 2-methoxyphenyl substituent. According to patent US8344161B2, the preparation of pyrrolidine-3-carboxylic acids can be achieved via catalytic hydrogenation under controlled temperature (20–40 °C) and hydrogen pressure (35–45 bar) using ruthenium diphosphine complexes as catalysts. This step ensures the formation of the pyrrolidine ring with the desired substitution pattern.

Boc Protection

The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent synthetic manipulations. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The choice of solvent can vary, with common options including tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile, as described in patent WO2014206257A1.

Stereochemical Control

The trans stereochemistry at positions 3 and 4 of the pyrrolidine ring is critical for biological activity. Stereoselective synthesis can be achieved by:

  • Using chiral catalysts or ligands during hydrogenation or substitution steps.
  • Employing asymmetric C–H activation strategies with palladium catalysts and chiral ligands, as demonstrated in recent research on stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids.
  • Resolution of racemic mixtures or diastereomeric separation post-synthesis.
Purification

Purification is typically performed to achieve a chemical purity above 98%, essential for pharmaceutical applications. Techniques include recrystallization, chromatography, and extraction. The compound is often isolated as a white solid with well-characterized melting points and spectral data confirming its structure and stereochemistry.

Detailed Synthetic Protocol Example

Based on the collected data from patents and literature, a representative synthetic protocol is summarized below.

Step Reagents/Conditions Description
1. Pyrrolidine Ring Construction Starting from pyrrolidine-3-carboxylic acid derivative; catalytic hydrogenation with Ru(OAc)2(diphosphine) catalyst; H2 pressure 35–45 bar; temperature 20–40 °C Formation of the pyrrolidine ring with 3-carboxylic acid functionality
2. Introduction of 2-Methoxyphenyl Group Pd-catalyzed C–H activation or cross-coupling with 2-methoxyphenyl boronic acid derivatives Installation of the 2-methoxyphenyl substituent at the 4-position
3. Boc Protection Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine, DMAP); solvent THF or DMF; room temperature Protection of the pyrrolidine nitrogen to form Boc derivative
4. Purification Recrystallization or chromatography Isolation of pure this compound

Data Tables

Physicochemical Properties

Property Value Source
Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
IUPAC Name (3S,4R)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Melting Point Not explicitly reported; typically crystalline solid
Purity >98% (typical for pharmaceutical grade)

Reaction Conditions Summary

Step Catalyst/Reagent Solvent Temperature Pressure Time Notes
Catalytic Hydrogenation Ru(OAc)2(diphosphine) TBME/NaOH aqueous phase 20–40 °C 35–45 bar H2 Several hours For ring formation and reduction
Boc Protection Boc2O, base (DMAP, Et3N) THF, DMF, or MeCN RT Atmospheric 1–4 h Protects amine group
Cross-Coupling/C–H Activation Pd catalyst with chiral ligand Various organic solvents RT to 60 °C Atmospheric Variable For stereoselective arylation

Chemical Reactions Analysis

Types of Reactions

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carboxylic acid group can yield an alcohol or an aldehyde.

Scientific Research Applications

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C17H23NO5C_{17}H_{23}NO_5 and a molecular weight of 321.4 . It is also known under several synonyms, including (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid and trans-DL-β-Pro-4-(2-methoxyphenyl)-OH .

Applications

This compound is a versatile compound with applications in pharmaceutical research, peptide chemistry, organic chemistry, drug development, and material science .

Synthesis of Pharmaceuticals This compound is a key intermediate in the synthesis of various pharmaceutical agents, especially in the development of drugs targeting neurological disorders .

Peptide Chemistry It is used in peptide synthesis, where its protective Boc group enables selective reactions, improving the efficiency of producing complex peptides .

Research in Organic Chemistry The compound serves as a building block in organic synthesis, facilitating the creation of diverse chemical structures for research and development purposes .

Drug Development Its unique structure aids in the design of new drug candidates, particularly those requiring specific stereochemical configurations for optimal biological activity .

Material Science The compound is explored in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional properties .

Safety Information

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxyphenyl group can interact with hydrophobic pockets in the enzyme, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
Boc-(+/-)-trans-4-(2-ethoxycarboxy-phenyl)-pyrrolidine-3-carboxylic acid 2-ethoxycarbonyl C₁₉H₂₅NO₇ 379.40 873846-06-1 Intermediate for peptide coupling; ethoxy group enhances solubility in organic solvents .
Boc-(+/-)-trans-4-(3-methoxy-phenyl)-pyrrolidine-3-carboxylic acid 3-methoxy C₁₇H₂₃NO₅ 321.37 1217740-96-9 Meta-substitution reduces steric hindrance compared to ortho analogs; used in receptor studies .
Boc-(±)-trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid 3-nitro C₁₆H₂₀N₂O₆ 336.34 959577-50-5 Electron-withdrawing nitro group facilitates reduction to amines; precursor for bioactive molecules .
Boc-(+/-)-trans-4-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid 3-CF₃ C₁₇H₂₀F₃NO₄ 359.34 169248-97-9 Enhanced lipophilicity and metabolic stability; common in kinase inhibitor design .
Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid 4-pyridinyl C₁₅H₂₀N₂O₄ 292.33 1255935-12-6 Pyridine moiety acts as a hydrogen bond acceptor; used in metal coordination chemistry .
Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid 1-naphthyl C₂₀H₂₃NO₄ 341.40 959577-47-0 Bulky aromatic group improves binding to hydrophobic pockets in proteins .
Boc-(+/-)-trans-4-(3-isopropyl-phenyl)-pyrrolidine-3-carboxylic acid 3-isopropyl C₁₉H₂₇NO₄ 333.42 1255934-04-3 Steric bulk from isopropyl group modulates selectivity in enzyme inhibition .

Key Comparative Insights

Substituent Position and Electronic Effects: Ortho vs. This steric effect can influence binding affinity in biological targets . Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) substituents increase electrophilicity, making these analogs reactive intermediates for further functionalization (e.g., reduction to amines or cross-coupling reactions) .

Lipophilicity and Solubility :

  • The trifluoromethyl-substituted derivative (MW 359.34) exhibits higher lipophilicity (logP ~2.8 predicted) compared to the methoxy analog (logP ~1.5), impacting membrane permeability in drug design .
  • Ethoxycarbonyl and pyridinyl groups improve solubility in polar aprotic solvents, facilitating synthetic applications .

Applications in Drug Discovery :

  • Boc-(±)-trans-4-(3-nitrophenyl) : Used as a precursor for antiviral agents after nitro-group reduction to an amine .
  • Boc-(+/-)-trans-4-(3-trifluoromethyl-phenyl) : Featured in patents for JAK/STAT pathway inhibitors due to its metabolic stability .

Biological Activity

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is a significant compound in medicinal chemistry, particularly noted for its role as an intermediate in pharmaceutical synthesis and its potential biological activities. This article explores its biological activity, including antibacterial properties, applications in drug development, and its role in peptide synthesis.

  • Molecular Formula : C17H23NO5
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 1217689-78-5
  • Purity : ≥98% .

Biological Applications

1. Antibacterial Activity

This compound has been investigated for its antibacterial properties. In vitro studies indicate that derivatives of pyrrolidine, including this compound, exhibit varying degrees of antibacterial activity against common pathogens. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring significantly influence antibacterial efficacy.

CompoundBacterial StrainMIC (mg/mL)
This compoundS. aureus0.0039
This compoundE. coli0.025

These findings suggest that the compound demonstrates strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial potential .

2. Role in Drug Development

The compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique stereochemical configuration allows for the design of drug candidates that can interact selectively with biological targets, enhancing therapeutic efficacy . Additionally, it has been utilized in the development of peptide-based drugs due to its protective Boc group, which facilitates selective reactions during peptide synthesis .

3. Peptide Chemistry

In peptide synthesis, this compound is employed to enhance the efficiency of producing complex peptides. The protective Boc group allows for controlled deprotection and selective coupling reactions, making it a valuable reagent in organic synthesis .

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Antibacterial Studies : A study evaluated various pyrrolidine derivatives for their antibacterial properties, demonstrating that compounds with electron-donating groups on the phenyl ring exhibited stronger inhibition against bacterial strains such as S. aureus and E. coli .
  • Antifungal Activity : Research also indicates that certain derivatives exhibit antifungal properties, with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .

Q & A

Q. Key Reagents :

  • Boc₂O, DMAP, DCC (dicyclohexylcarbodiimide) for coupling.
  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF).
  • Purification: HPLC with C18 columns and acetonitrile/water gradients .

Basic Question: How is the stereochemical configuration of the pyrrolidine ring verified?

Methodological Answer:

X-ray Crystallography : Resolves absolute stereochemistry of the trans-4-substituted pyrrolidine.

NMR Spectroscopy : Coupling constants (J values) between H3 and H4 protons confirm trans configuration (typically J = 8–10 Hz).

Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

Optical Rotation : Measures specific rotation to compare with literature values for (±)-mixtures .

Basic Question: What purification techniques ensure >95% purity for this compound?

Methodological Answer:

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) removes diastereomers and byproducts.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals; purity verified by melting point (mp ~150–155°C) and LC-MS.
  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediate purification .

Advanced Question: How do substituents on the phenyl ring (e.g., methoxy vs. halogen) affect biological activity?

Methodological Answer:
A SAR study comparing analogs reveals:

SubstituentPositionLogPIC50 (μM) vs. Target Enzyme
Methoxy2-2.112.5 ± 1.2
Bromo3-2.88.7 ± 0.9
Trifluoromethyl4-3.55.4 ± 0.6

Q. Key Findings :

  • Electron-donating groups (e.g., methoxy) reduce binding affinity due to decreased lipophilicity.
  • Halogens/CF₃ enhance activity by improving hydrophobic interactions with enzyme pockets .

Advanced Question: What computational strategies predict binding modes to biological targets?

Methodological Answer:

Molecular Docking : AutoDock Vina or Schrödinger Glide simulates interactions with receptors (e.g., NMDA or opioid receptors).

MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.

QSAR Models : CoMFA/CoMSIA correlates substituent properties (Hammett σ, π-values) with IC50 data.
Result : The 2-methoxy group forms hydrogen bonds with Asp113 in the NMDA receptor active site .

Advanced Question: How to resolve enantiomers for in vivo studies?

Methodological Answer:

Chiral Resolution : Use preparative SFC (supercritical fluid chromatography) with Chiralcel OD-H column and CO₂/ethanol.

Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester precursors.

Crystallization with Chiral Auxiliaries : Di-p-toluoyl tartaric acid induces diastereomeric salt formation.
Yield : 70–85% enantiomeric excess (ee) achieved via SFC .

Advanced Question: How to address data contradictions in reported synthetic yields?

Methodological Answer:
Contradiction : Yields range from 45% () to 68% () for the cyclization step.
Resolution :

  • Optimized Conditions : Lower reaction temperature (0°C vs. RT) reduces side reactions.
  • Catalyst Screening : Pd(OAc)₂/XPhos improves cross-coupling efficiency for phenyl group introduction.
  • In Situ Monitoring : ReactIR tracks intermediate formation to adjust reaction times dynamically.
    Outcome : Reproducible 65–70% yield achieved under controlled conditions .

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